1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne
Overview
Description
The compound "1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne" is a boron-containing chemical that is used in various organic synthesis processes. It is characterized by the presence of two dioxaborolane rings attached to an ethyne moiety. This structure is significant in the field of organic chemistry due to its utility in cross-coupling reactions, which are pivotal in the construction of complex organic molecules.
Synthesis Analysis
The synthesis of related boron-containing compounds has been explored in several studies. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes was achieved through Pd-catalyzed borylation of aryl bromides, using a combination of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol . This method proved particularly effective for aryl bromides with sulfonyl groups, indicating the versatility of boron reagents in chemical synthesis.
Molecular Structure Analysis
The molecular structure of boron-containing compounds is often characterized by X-ray crystallography. For example, the structural property of 1,2-bis(2-phenyl-1H-indol-3-yl)ethyne was determined by X-ray analysis of a single crystal . Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn influences its reactivity and physical properties.
Chemical Reactions Analysis
Boron compounds are known for their participation in various chemical reactions. The diboration of bis(4-methoxyphenyl)ethyne by bis(pinacolato-O,O')diboron resulted in a product with a cis arrangement of boronate ester substituents on a central C=C double bond . This highlights the ability of boron compounds to engage in reactions that form complex structures with specific stereochemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron-containing compounds are influenced by their molecular structure. For instance, the UV-vis spectra and fluorescence emission peaks of certain boron compounds were rationalized using time-dependent DFT and single-point calculations, indicating the role of molecular structure in their optical properties . Additionally, the electrochemical features of these compounds were investigated by cyclic voltammetry, providing insights into their redox behavior .
Scientific Research Applications
Suzuki-Miyaura Polycondensation
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne has been utilized in the Suzuki-Miyaura polycondensation reaction. This process involves synthesizing water-soluble poly(p-phenyleneethynylene) from specific sodium salts in neat water under an aerobic atmosphere. The compound's role in facilitating this reaction highlights its importance in polymer chemistry and material science (Kang et al., 2008).
Synthesis of Electron Transport Material
The compound has been successfully applied in the synthesis of electron transport materials (ETMs). An efficient synthesis method using this compound as an intermediate has been developed for producing ETMs, which are crucial in various electronic devices (Zha et al., 2017).
Development of Semiconducting Polymers
It plays a significant role in the synthesis of semiconducting polymers. For instance, it has been used in the development of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, essential for advanced electronic applications (Kawashima et al., 2013).
Fluorescence Quenching and Interaction with Proteins
The compound has been explored in the context of fluorescence quenching. It contributed to the synthesis of water-soluble carboxylated polyfluorenes, which exhibit changes in fluorescence in the presence of different proteins, indicating potential applications in biochemistry and molecular biology (Zhang et al., 2008).
Role in Polymer Chemistry
The compound is pivotal in synthesizing various polymers with specific properties, such as luminescent polymers and conjugated polymers. These applications are crucial in developing materials for optoelectronic devices (Cheon et al., 2005).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABDBLONUBCKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CB2OC(C(O2)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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